molecular formula C6H7O4- B8773935 Monoethyl fumarate

Monoethyl fumarate

Cat. No.: B8773935
M. Wt: 143.12 g/mol
InChI Key: XLYMOEINVGRTEX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Monoethyl fumarate can be synthesized through the esterification of fumaric acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:

Fumaric acid+EthanolMonoethyl fumarate+Water\text{Fumaric acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Fumaric acid+Ethanol→Monoethyl fumarate+Water

The reaction is carried out under reflux conditions to ensure complete conversion of fumaric acid to this compound. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of supercritical fluid technology has also been explored to improve the removal of by-products and increase the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Monoethyl fumarate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form fumaric acid or other oxidized derivatives.

    Reduction: Reduction of this compound can yield succinic acid or its derivatives.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Fumaric acid, maleic acid.

    Reduction: Succinic acid.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Monoethyl fumarate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which monoethyl fumarate exerts its effects involves the activation of the Nuclear factor erythroid 2-related factor 2 (NFE2L2) transcription factor. NFE2L2 regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . This pathway is crucial in mediating the compound’s anti-inflammatory and immunomodulatory effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H7O4-

Molecular Weight

143.12 g/mol

IUPAC Name

4-ethoxy-4-oxobut-2-enoate

InChI

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1

InChI Key

XLYMOEINVGRTEX-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C=CC(=O)[O-]

Origin of Product

United States

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